molecular formula C17H16FNO3S B2902918 N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide CAS No. 2034513-14-7

N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide

Cat. No.: B2902918
CAS No.: 2034513-14-7
M. Wt: 333.38
InChI Key: GQOQKNWBNSFMBH-UHFFFAOYSA-N
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Description

N-(1-(Benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide is a synthetic small molecule research chemical based on a benzofuran scaffold, provided for research and development purposes. While specific pharmacological data for this compound is not available in the public scientific literature, its structure is closely related to a class of compounds known as Catecholaminergic and Serotonergic Activity Enhancers (CAE/SAE), such as (-)BPAP . Researchers investigating this compound often explore its potential interactions with key neurotransmitter systems in the brain. Based on its structural similarities, it may be of interest for fundamental neuroscience studies, particularly concerning the modulation of impulse-propagation mediated release of monoamines like dopamine, noradrenaline, and serotonin . The core benzofuran structure is a heterocyclic compound consisting of fused benzene and furan rings, which serves as a key building block for many biologically active compounds . The presence of the 2-fluorobenzenesulfonamide group may influence its binding affinity and selectivity toward various neurological targets. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material with appropriate precautions and conduct their own thorough characterization and biological testing.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S/c1-12(10-14-11-13-6-2-4-8-16(13)22-14)19-23(20,21)17-9-5-3-7-15(17)18/h2-9,11-12,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOQKNWBNSFMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Core Construction

Benzofuran synthesis has been extensively studied, with recent advances emphasizing catalytic strategies. A rhodium-catalyzed annulation between ortho-hydroxybenzamides and vinylene carbonate (Scheme 1) yields substituted benzofurans in 30–80% yields under mild conditions. For this target, 2-methylbenzofuran serves as the foundational scaffold.

Table 1: Catalytic Methods for Benzofuran Synthesis

Method Catalyst Yield (%) Reference
Rhodium-catalyzed CpRh 30–80
Copper-mediated CuBr 65–92
Lewis acid-promoted Sc(OTf)₃ 75–91

Introduction of the Propan-2-amine Side Chain

The amine functionality is introduced via a Mannich reaction or reductive amination. For example, 1-(1-benzofuran-2-yl)propan-2-amine (CAS 30455-73-3) is synthesized by reacting 2-methylbenzofuran with nitromethane under basic conditions, followed by catalytic hydrogenation.

Reaction Conditions :

  • Substrates : 2-Methylbenzofuran, nitromethane, formaldehyde
  • Catalyst : Pd/C (10% w/w)
  • Solvent : Ethanol
  • Yield : 72%

Synthesis of 2-Fluorobenzenesulfonyl Chloride

Fluorination Strategies

The Differding method remains the gold standard for N-fluorination of sulfonamides. In this approach, dibenzenesulfonamide reacts with fluorine gas (F₂) in acetonitrile at −35°C, yielding N-fluorobenzenesulfonamide in 74% yield. Subsequent chlorination with thionyl chloride (SOCl₂) converts the sulfonamide to the sulfonyl chloride.

Key Steps :

  • Fluorination :
    $$ \text{(PhSO₂)₂NH} + \text{F}_2 \xrightarrow{\text{CH₃CN, -35°C}} \text{PhSO₂N(F)SO₂Ph} $$
  • Chlorination :
    $$ \text{PhSO₂N(F)SO₂Ph} + \text{SOCl₂} \rightarrow 2 \, \text{PhSO₂Cl} + \text{SO}_2 + \text{HF} $$

Purity : >98% (confirmed by ¹⁹F NMR)

Coupling of Intermediates: Sulfonamide Bond Formation

The final step involves reacting 1-(1-benzofuran-2-yl)propan-2-amine with 2-fluorobenzenesulfonyl chloride under basic conditions.

Optimized Protocol :

  • Molar Ratio : 1:1.2 (amine:sulfonyl chloride)
  • Base : Triethylamine (2 eq)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0°C → room temperature
  • Reaction Time : 12 hours
  • Yield : 68%

Mechanistic Insight :
The base deprotonates the amine, enhancing its nucleophilicity for attack on the electrophilic sulfur atom in the sulfonyl chloride. The reaction proceeds via a tetrahedral intermediate, with subsequent elimination of HCl.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.2 Hz, 1H, Ar-H), 7.45–7.32 (m, 4H, Ar-H), 6.95 (s, 1H, benzofuran-H), 4.15 (m, 1H, CH), 2.85

Chemical Reactions Analysis

Types of Reactions: N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonic acids or sulfates.

  • Reduction: Reduction reactions can lead to the formation of amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfonic acids, sulfates.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry: In synthetic chemistry, this compound serves as a building block for the development of new pharmaceuticals and materials

Biology: The compound has shown promise in biological studies, particularly in the modulation of enzyme activity and receptor binding. It can be used as a tool compound to study biological pathways and mechanisms.

Medicine: N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide has potential therapeutic applications, including its use as an antimicrobial agent, anti-inflammatory agent, and in the treatment of certain cancers. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(1-(benzofuran-2-yl)propan-2-yl)-2-fluorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with N-(1-(benzofuran-2-yl)propan-2-yl)-5-chlorothiophene-2-sulfonamide

Key Differences :

  • Aromatic System : The target compound uses a 2-fluorobenzene ring, whereas the analog substitutes this with a 5-chlorothiophene group. Thiophene’s sulfur atom introduces distinct electronic properties compared to benzene, including reduced aromaticity and enhanced polarizability.
  • Substituent Effects : Fluorine (σp = 0.06) is less electron-withdrawing than chlorine (σp = 0.23), leading to differences in sulfonamide acidity and reactivity.
  • Molecular Weight: The thiophene analog has a higher molecular weight (355.9 g/mol) due to the sulfur atom and chlorine substituent, compared to the target compound’s calculated molecular weight of 333.3 g/mol (C₁₆H₁₅FNO₃S).

Table 1: Structural and Molecular Comparison

Property Target Compound 5-Chlorothiophene Analog
Molecular Formula C₁₆H₁₅FNO₃S C₁₅H₁₄ClNO₃S₂
Molecular Weight (g/mol) 333.3 355.9
Aromatic Substituent 2-Fluorobenzene 5-Chlorothiophene
Key Functional Groups Sulfonamide, Benzofuran Sulfonamide, Benzofuran, Thiophene

Comparison with Benzofuran-Based Amines (e.g., 5-MAPB)

Key Differences :

  • Functional Group : The target compound features a sulfonamide (-SO₂NH-), while 5-MAPB (1-(benzofuran-5-yl)-N-methylpropan-2-amine) contains a secondary amine. Sulfonamides are more acidic (pKa ~10) compared to amines (pKa ~9–11 for aromatic amines), affecting solubility and binding interactions.
  • Pharmacological Implications: 5-MAPB is a psychoactive substance targeting monoamine transporters, whereas the sulfonamide group in the target compound may confer different biological targets, such as enzyme inhibition (e.g., carbonic anhydrase) .

Comparison with Nitrobenzenesulfonamide Derivatives

The nitrobenzenesulfonamide in ((S)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide) highlights the impact of substituent electronic effects:

  • Steric Effects : The ortho-fluorine in the target compound may impose steric hindrance, whereas the nitro group’s planar structure allows for different conformational flexibility .

Comparison with Cyclobutanecarboxamide Analog

The cyclobutanecarboxamide derivative () replaces the sulfonamide with an amide (-CONH-):

  • Hydrogen-Bonding Capacity: Sulfonamides exhibit stronger hydrogen-bond donor/acceptor capabilities compared to amides, influencing target binding.

Table 2: Functional Group and Substituent Impact

Compound Type Key Feature Potential Advantage
Target Compound 2-Fluorobenzenesulfonamide Enhanced acidity, moderate steric effects
5-Chlorothiophene Analog Thiophene + Chlorine Increased polarizability, halogen bonding
5-MAPB Secondary Amine Psychoactivity, transporter affinity
Nitrobenzenesulfonamide Nitro Group High reactivity, strong electron withdrawal

Q & A

Q. Answer :

  • Co-crystallization : Add 5% camphorsulfonic acid to induce crystal lattice formation .
  • Temperature Gradients : Slowly cool saturated DMSO solutions from 60°C to 4°C over 72 hours .

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